Methyl 3-acetyl-1-(2-chlorophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-7-carboxylate
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Overview
Description
Methyl 3-acetyl-1-(2-chlorophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[44]nona-2,7-diene-7-carboxylate is a complex organic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-acetyl-1-(2-chlorophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-7-carboxylate typically involves multi-step organic reactions. The starting materials often include substituted phenylhydrazines and cyclohexanones, which undergo condensation reactions followed by cyclization and functional group modifications. Common reagents used in these reactions include methanesulfonic acid, methanol, and various catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This often includes the use of continuous flow reactors and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-acetyl-1-(2-chlorophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 3-acetyl-1-(2-chlorophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-7-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-acetyl-1-(2-chlorophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-7-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
- Methyl 7-acetyl-9-benzyl-1-(2-chlorophenyl)-8-methyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3-carboxylate .
- Other spiro compounds with similar structural motifs.
Uniqueness
Methyl 3-acetyl-1-(2-chlorophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-7-carboxylate is unique due to its specific combination of functional groups and spiro structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C21H18ClN3O3S2 |
---|---|
Molecular Weight |
460.0 g/mol |
IUPAC Name |
methyl 2-acetyl-4-(2-chlorophenyl)-8-methyl-9-phenyl-1,6-dithia-3,4,9-triazaspiro[4.4]nona-2,7-diene-7-carboxylate |
InChI |
InChI=1S/C21H18ClN3O3S2/c1-13-18(20(27)28-3)29-21(24(13)15-9-5-4-6-10-15)25(23-19(30-21)14(2)26)17-12-8-7-11-16(17)22/h4-12H,1-3H3 |
InChI Key |
UJNIWPUVWAFNMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2(N1C3=CC=CC=C3)N(N=C(S2)C(=O)C)C4=CC=CC=C4Cl)C(=O)OC |
Origin of Product |
United States |
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